2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a bromophenyl group and an ethoxybenzylidene moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
These methods help reduce the ecological footprint of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and aqueous or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties and applications in photodynamic therapy.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
What sets 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
606954-46-5 |
---|---|
Molecular Formula |
C19H14BrN3O2S |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14BrN3O2S/c1-2-25-15-6-4-3-5-13(15)11-16-18(24)23-19(26-16)21-17(22-23)12-7-9-14(20)10-8-12/h3-11H,2H2,1H3/b16-11+ |
InChI Key |
ZIBHGHYRCSPPGB-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.